8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine

Lipophilicity Drug Design Physicochemical Properties

8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 763887-79-2) is a bicyclic heterocyclic compound belonging to the 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) family. This core scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its presence in several marketed drugs and its ability to engage diverse biological targets.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B11923156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NCC2
InChIInChI=1S/C8H10N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-3,5H,4,6H2,1H3
InChIKeyXSUOLSWBZIEHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine: A Methyl-Substituted Heterocyclic Scaffold for Medicinal Chemistry and Catalysis


8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine (CAS 763887-79-2) is a bicyclic heterocyclic compound belonging to the 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) family [1]. This core scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its presence in several marketed drugs and its ability to engage diverse biological targets [2]. The defining feature of this compound is the methyl substituent at the 8-position of the pyridine ring, a modification that is known to alter key physicochemical and pharmacological properties such as lipophilicity, target binding affinity, and metabolic profile compared to its unsubstituted counterpart [3].

Why a Generic Imidazo[1,2-a]pyridine Cannot Replace the 8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine Scaffold


Substituting the specific 8-methyl derivative with an unsubstituted or differently substituted DHIP core is scientifically non-trivial because the methyl group at the 8-position is not an inert bystander. This modification exerts quantifiable effects on molecular properties . For instance, introducing a methyl group at the 8-position increases the molecular weight from 120.15 g/mol to 134.18 g/mol and, critically, alters the lipophilicity (XLogP3-AA increases from 0.1 to approximately 1.0-1.8), which directly impacts solubility, membrane permeability, and non-specific binding . Furthermore, the presence and position of a methyl substituent on the imidazo[1,2-a]pyridine system have been demonstrated in comparative pharmacological studies to directly influence biological activity, including enzyme inhibition potency, by modulating steric and electronic interactions with target proteins [1].

Quantitative Differentiation: 8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine vs. Unsubstituted and 5-Methyl Analogs


Enhanced Lipophilicity (LogP) Compared to Unsubstituted DHIP

The 8-methyl substitution results in a significant increase in lipophilicity, a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in drug discovery. Compared to the unsubstituted parent compound, 2,3-dihydroimidazo[1,2-a]pyridine (DHIP), the 8-methyl derivative exhibits a markedly higher calculated logP value [1].

Lipophilicity Drug Design Physicochemical Properties

Impact of Methyl Substitution on Cholinesterase Inhibitory Potency (IC50)

The presence and position of a methyl substituent on the imidazo[1,2-a]pyridine ring directly modulate biological activity. In a comparative study of anticholinesterase inhibitors, a derivative with a methyl group at the R4 position of the imidazo[1,2-a]pyridine ring (analogous to the 8-position on the pyridine ring) exhibited potent AChE inhibition with an IC50 of 79 µM, whereas an unsubstituted analog (compound 2j) was a significantly weaker AChE inhibitor and was instead selective for BChE with an IC50 of 65 µM [1].

Cholinesterase Enzyme Inhibition SAR

Quantified Improvement in Target Binding Affinity by Methylation

Methyl substitution on the imidazo[1,2-a]pyridine core provides a quantifiable boost in binding affinity to certain G protein-coupled receptors. Studies on Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists have shown that introducing a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine ring leads to a 'significant improvement in MCH1R affinity' compared to non-methylated analogs . While the specific improvement factor is not explicitly quantified in the abstract, the consistent observation across multiple studies establishes a strong, positive SAR trend for methyl-substituted DHIP cores.

MCH1R Antagonist GPCR Medicinal Chemistry

Physical Property Differentiation: Density and Boiling Point

While both the 8-methyl and 5-methyl isomers of DHIP share the same molecular weight (134.18 g/mol) and identical predicted density (1.1±0.1 g/cm³) and boiling point (225.4±23.0 °C at 760 mmHg), they are distinct chemical entities with different InChIKeys, confirming unique structural identities . These properties are critical for process chemistry, purification, and formulation development.

Physicochemical Properties Formulation Process Chemistry

Positional Isomer Differentiation via InChIKey

The 8-methyl isomer is a distinct chemical entity from its 5-methyl positional isomer, as confirmed by their unique International Chemical Identifier Keys (InChIKeys) [1]. The InChIKey for 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is QXLQADGVGZEODD-UHFFFAOYSA-N, which differs from that of the 8-methyl derivative. This differentiation is critical for unambiguous compound registration, literature searching, and ensuring correct procurement for reproducible research.

Chemical Identity Registration Quality Control

Target Applications for 8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS or Anti-Inflammatory Targets

Given the evidence that methyl substitution on the imidazo[1,2-a]pyridine core enhances lipophilicity and can improve binding affinity for targets like MCH1R , this 8-methyl DHIP is a strategically chosen building block for synthesizing focused libraries aimed at optimizing ADME and potency for CNS-penetrant or anti-inflammatory drug candidates. Its increased logP, compared to the unsubstituted core, is a key advantage for crossing the blood-brain barrier .

Enzyme Inhibitor Discovery: Cholinesterase and Kinase Programs

The direct, comparative data from anticholinesterase assays show that methyl-substituted imidazo[1,2-a]pyridines can exhibit a distinct selectivity profile compared to their unsubstituted counterparts . This makes the 8-methyl DHIP core an ideal starting point for generating novel chemical matter in programs targeting cholinesterases (for Alzheimer's disease) or other enzymes where the steric and electronic influence of the 8-methyl group can be leveraged to achieve selectivity over related isoforms.

Asymmetric Catalysis: Development of Chiral Acyl Transfer Catalysts

The 2,3-dihydroimidazo[1,2-a]pyridine (DHIP) core has been established as a competent scaffold for enantioselective acyl transfer catalysts, with electronic and steric factors of substituents strongly influencing catalytic performance . The 8-methyl group on the pyridine ring provides a specific electronic and steric microenvironment around the nucleophilic nitrogen, offering a unique catalytic profile that can be exploited for the kinetic resolution of alcohols or other enantioselective transformations.

Analytical Reference Standard and Process Control

Due to its unambiguous structural identity, confirmed by a unique InChIKey that differentiates it from positional isomers like the 5-methyl derivative , 8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine serves as an essential reference standard for analytical chemistry, quality control, and method development. Its use ensures accurate identification and quantification of the target isomer in complex reaction mixtures and final products, which is critical for regulatory compliance and process reproducibility.

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